

An In-depth Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole

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Compound of Interest

Compound Name: 3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B1301764

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-(3-nitrophenyl)-1H-pyrazole**. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Compound Identification and Properties

IUPAC Name, Structure, and Tautomerism

The compound is commonly referred to as **3-(3-nitrophenyl)-1H-pyrazole**. However, due to annular tautomerism common in N-unsubstituted pyrazoles, the proton can reside on either nitrogen atom. The IUPAC preferred name is 5-(3-nitrophenyl)-1H-pyrazole[1]. Both names refer to the same chemical entity in equilibrium.

- Molecular Formula: C₉H₇N₃O₂[1]
- Molecular Weight: 189.17 g/mol [1]
- CAS Number: 59843-77-5[1]
- SMILES: O=--INVALID-LINK--c1cccc(c1)c2cc[nH]n2

Chemical Structure:

Caption: 2D Structure of **3-(3-nitrophenyl)-1H-pyrazole**.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of the compound.

Table 1: Physicochemical Properties

Property	Value	Reference
Melting Point	126 - 128 °C	Thermo Scientific
Solubility	11.7 µg/mL (at pH 7.4)	[1]
XLogP3-AA	1.7	[1]

| Topological Polar Surface Area | 74.5 Å² |[1] |

Table 2: Spectroscopic Data Summary

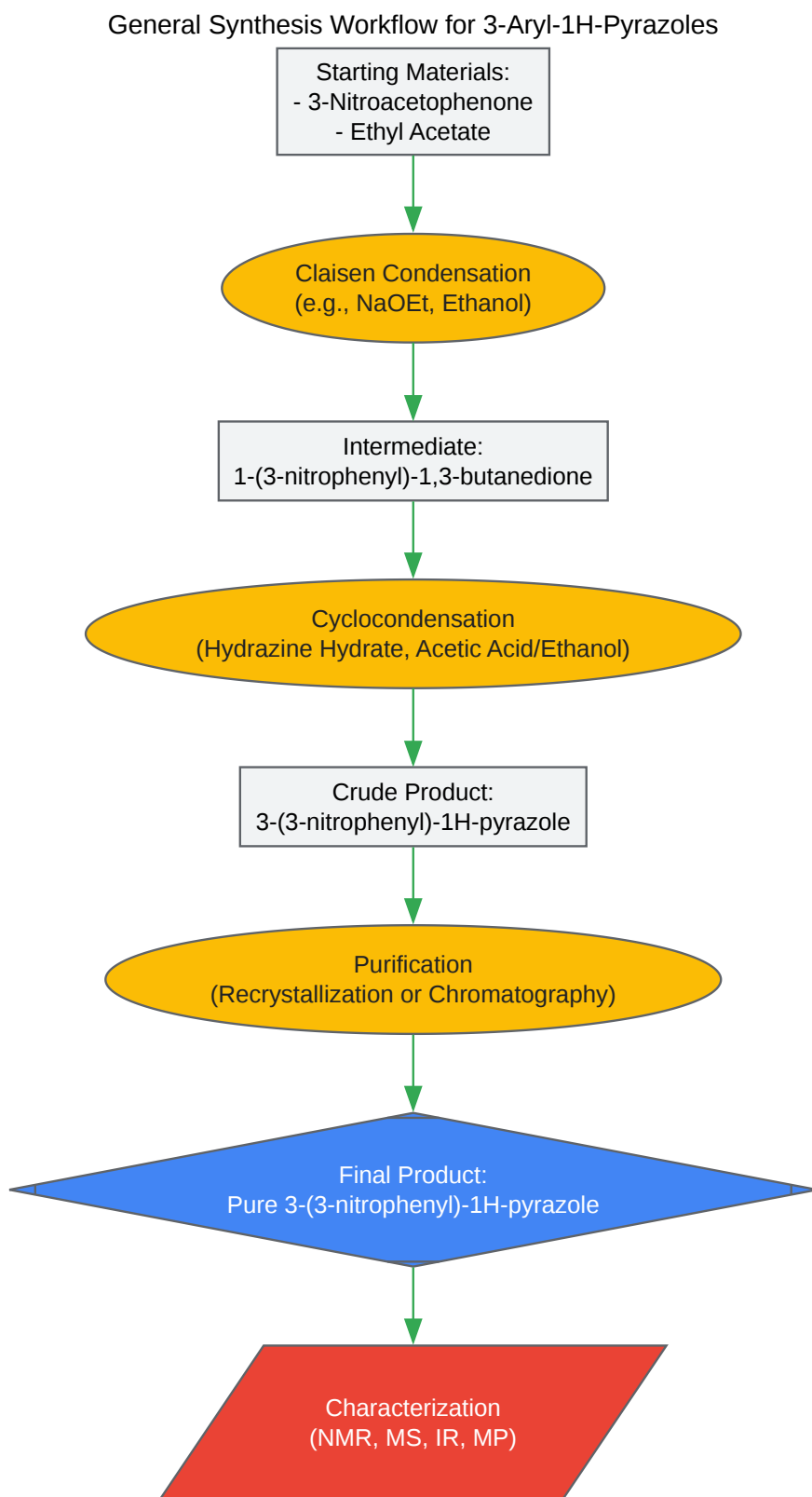
Technique	Data Highlights	Reference
¹ H NMR	Data available on SpectraBase. Aromatic protons expected in the δ 7.0-8.5 ppm range. Pyrazole C-H protons expected at $\sim\delta$ 6.5 and $\sim\delta$ 7.7 ppm. N-H proton signal is typically broad.	[1]
¹³ C NMR	Data available on SpectraBase. Aromatic carbons expected in the δ 120-150 ppm range. Pyrazole carbons expected at $\sim\delta$ 105, $\sim\delta$ 130, and $\sim\delta$ 140 ppm.	[1]
IR Spectroscopy	KBr wafer data available. Expected peaks: N-H stretching (\sim 3100-3300 cm^{-1}), C=N stretching (\sim 1550 cm^{-1}), Ar-NO ₂ stretching (\sim 1530 and \sim 1350 cm^{-1}).	[1]

| Mass Spectrometry | GC-MS data available. Molecular ion peak $[M]^+$ expected at m/z 189. |[1]
|

Synthesis and Characterization Protocols

General Synthesis Methodology

The synthesis of 3-aryl-1H-pyrazoles is commonly achieved through the condensation reaction between a 1,3-dicarbonyl compound and hydrazine hydrate. For **3-(3-nitrophenyl)-1H-pyrazole**, a suitable precursor would be 1-(3-nitrophenyl)-1,3-butanedione.



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Caption: General workflow for the synthesis of **3-(3-nitrophenyl)-1H-pyrazole**.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for pyrazole synthesis.

- Step 1: Synthesis of 1-(3-nitrophenyl)-1,3-butanedione (Intermediate)
 - To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3'-nitroacetophenone dropwise at 0-5 °C.
 - Following the addition, add ethyl acetate dropwise while maintaining the temperature.
 - Allow the mixture to warm to room temperature and stir for 12-18 hours.
 - Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.
- Step 2: Synthesis of **3-(3-nitrophenyl)-1H-pyrazole**
 - Dissolve the crude 1-(3-nitrophenyl)-1,3-butanedione in glacial acetic acid or ethanol.
 - Add hydrazine hydrate (1.1 equivalents) to the solution.
 - Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid thoroughly with water to remove any residual acid.

- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **3-(3-nitrophenyl)-1H-pyrazole**.

Protocol: Characterization

- Melting Point: Determine the melting point using a standard melting point apparatus.
- NMR Spectroscopy:
 - Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
 - Process the data, referencing the solvent peak, and integrate ¹H signals.
- Mass Spectrometry: Obtain a mass spectrum using an instrument with Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm the molecular weight.
- Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Biological Activity and Potential Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitrophenyl group often modulates biological activity, making these derivatives subjects of intense research in drug discovery.

Overview of Biological Potential

Nitrophenyl-pyrazole derivatives have been extensively studied and have shown a wide spectrum of biological activities, including:

- Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like kinases[2][3][4].

- **Anti-inflammatory Activity:** Certain pyrazoles act as inhibitors of inflammatory enzymes like Cyclooxygenase (COX), similar to the mechanism of the blockbuster drug Celecoxib[5].
- **Antimicrobial Activity:** The pyrazole nucleus is present in compounds with significant antibacterial and antifungal properties, with some derivatives showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range[6][7][8].

Quantitative Biological Data of Related Compounds

While specific quantitative bioactivity data for the parent **3-(3-nitrophenyl)-1H-pyrazole** is not readily available in the cited literature, the data from closely related analogues underscore the potential of this chemical class. The following table presents data for representative nitrophenyl-substituted pyrazole derivatives.

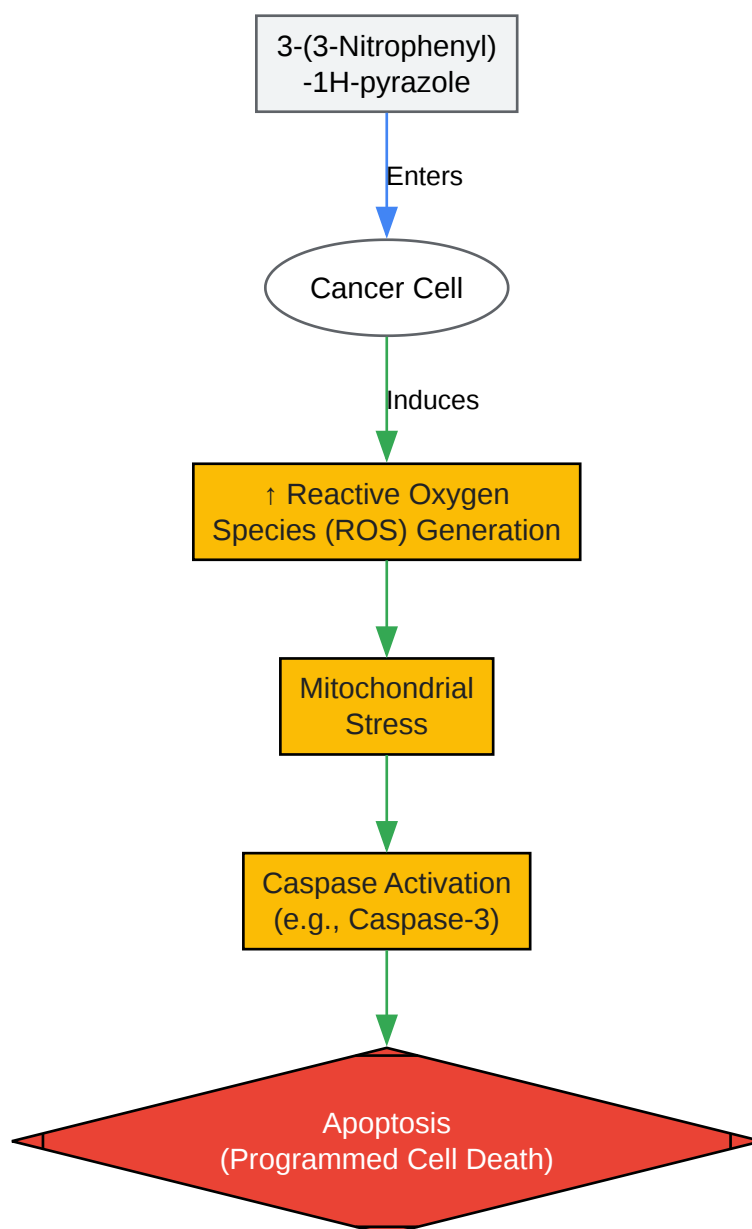
Table 3: Biological Activity of Representative Nitrophenyl-Pyrazole Analogues

Compound Name	Biological Activity	Target/Assay	Quantitative Value	Reference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide	Antibacterial	E. coli	MIC: 0.25 µg/mL	[6]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide	Antibacterial	S. epidermidis	MIC: 0.25 µg/mL	[6]
(E)-N'-((1,5-diphenyl-1H-pyrazol-3-yl)methylene)-4-nitrobenzohydrazide	Anticancer	A549 (Lung)	IC ₅₀ : 8.0 µM	[4]
(E)-N'-((1,5-diphenyl-1H-pyrazol-3-yl)methylene)-4-nitrobenzohydrazide	Anticancer	MCF-7 (Breast)	IC ₅₀ : 5.8 µM	[4]

| 5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Anticancer | NCI-H460 (Lung) | IC₅₀: 0.03 µM |[3][9] |

Proposed Mechanism of Action: Anticancer Effects

Studies on related pyrazole derivatives suggest a potential mechanism for anticancer activity involves the induction of oxidative stress and subsequent apoptosis in cancer cells. This pathway is often initiated by the generation of Reactive Oxygen Species (ROS).



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Caption: Proposed mechanism of action for anticancer activity.

Standardized Biological Assay Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which the compound reduces cell viability by 50% (IC₅₀).

- **Cell Seeding:** Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **3-(3-nitrophenyl)-1H-pyrazole** in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth.

- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- **Compound Dilution:** Prepare a two-fold serial dilution of **3-(3-nitrophenyl)-1H-pyrazole** in broth directly in a 96-well microtiter plate.
- **Inoculation:** Add the prepared microbial inoculum to each well of the plate. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

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